Methyl 2-(diacetylamino)prop-2-enoate
Description
Methyl 2-(diacetylamino)prop-2-enoate (CAS: 188561-56-0) is a specialized organic compound with the molecular formula C₈H₁₄N₂O₃ and a molecular weight of 188.21 g/mol. It features a prop-2-enoate ester backbone substituted with a diacetylamino group at the second carbon (C2). This compound is primarily utilized as a high-purity pharmaceutical intermediate (≥99% purity) due to its reactive α,β-unsaturated ester moiety and the presence of amino functionalities, which facilitate further derivatization in drug synthesis .
Properties
CAS No. |
81629-69-8 |
|---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
methyl 2-(diacetylamino)prop-2-enoate |
InChI |
InChI=1S/C8H11NO4/c1-5(8(12)13-4)9(6(2)10)7(3)11/h1H2,2-4H3 |
InChI Key |
DQUJRSMPIBRLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)C)C(=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diacetylamino)prop-2-enoate typically involves the reaction of methyl acrylate with diacetylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(diacetylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diacetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 2-(diacetylamino)acrylic acid.
Reduction: Formation of 2-(diacetylamino)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(diacetylamino)prop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(diacetylamino)prop-2-enoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release acrylic acid, which can then participate in various biochemical pathways . The diacetylamino group may also interact with enzymes and proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares Methyl 2-(diacetylamino)prop-2-enoate with structurally related compounds, focusing on molecular properties, substituent effects, and applications.
Structural and Molecular Properties
A comparative analysis of key parameters is summarized below:
Key Observations:
Heteroaromatic substituents (e.g., pyridinyl and pyrimidinyl in ) introduce π-π stacking interactions and expand conjugation, making such compounds suitable for optoelectronic or catalytic applications .
Synthesis Methods: this compound and its analogs are synthesized via condensation reactions between α,β-unsaturated esters and amines or heteroaromatic precursors. For example, describes a procedure using acetic acid as a catalyst for coupling pyridinyl-containing amines with methyl prop-2-enoate derivatives .
Physical Properties: The diacetylamino group likely increases melting point and crystallinity compared to non-polar substituents (e.g., dichlorophenyl). However, specific thermal data (melting/boiling points) are unavailable in the provided evidence. Halogenated analogs (e.g., CAS 80510-69-6 and 1254365-78-0) may exhibit lower solubility in polar solvents due to hydrophobic Cl substituents .
Functional and Application-Based Differences
- Pharmaceutical Utility: this compound’s amino and ester groups make it a versatile intermediate for synthesizing bioactive molecules, such as kinase inhibitors or antiviral agents . In contrast, halogenated analogs (e.g., CAS 80510-69-6) are less explored in drug development but may serve as lead compounds for antimicrobial studies .
- Material Science: The dichlorophenyl derivative (CAS 1254365-78-0) could be used in polymer chemistry or as a monomer for functionalized materials due to its rigid aromatic structure .
- Catalysis and Supramolecular Chemistry : Pyridinyl- and pyrimidinyl-substituted analogs () are candidates for metal-organic frameworks (MOFs) or hydrogen-bonded networks due to their directional bonding capabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
